molecular formula C14H12INO4S B481225 N-(4-iodophenyl)-N-(phenylsulfonyl)glycine CAS No. 667878-09-3

N-(4-iodophenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B481225
CAS No.: 667878-09-3
M. Wt: 417.22g/mol
InChI Key: XIMUOZSLXSQVKT-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-N-(phenylsulfonyl)glycine is a glycine derivative featuring a phenylsulfonyl group and a 4-iodophenyl substituent. The iodine atom at the para position introduces steric bulk and polarizability, which may influence pharmacokinetic properties such as metabolic stability and binding interactions.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-iodoanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMUOZSLXSQVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-iodophenyl)-N-(phenylsulfonyl)glycine is a synthetic compound belonging to the class of N-(phenylsulfonyl)glycine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an aldose reductase inhibitor. The structural characteristics of this compound suggest various applications in drug development and materials science.

Chemical Structure and Synthesis

The compound features a glycine backbone with two distinct substituents: a 4-iodophenyl group and a phenylsulfonyl group. The presence of the iodine atom enhances its reactivity, making it valuable in synthetic chemistry and biological applications. The synthesis typically involves nucleophilic substitution reactions and coupling reactions using readily available starting materials, including glycine, 4-iodoaniline, and phenylsulfonyl chloride.

While the precise mechanism of action for this compound remains to be fully elucidated, its structure indicates potential interactions with biological targets similar to other sulfonamide compounds. These compounds often exhibit antibacterial or anti-inflammatory properties, suggesting that this compound may have therapeutic potential in these areas.

Aldose Reductase Inhibition

Research indicates that compounds within the same class as this compound have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Aldose reductase inhibitors can prevent the conversion of glucose into sorbitol, thereby reducing osmotic and oxidative stress in diabetic tissues.

Antibacterial and Anti-inflammatory Properties

Similar compounds have shown promise in exhibiting antibacterial and anti-inflammatory activities. For instance, studies on related sulfonamide derivatives have demonstrated their efficacy against various bacterial strains and inflammatory pathways. This suggests that this compound could potentially be explored for similar therapeutic applications.

Case Studies and Research Findings

Summary Table of Biological Activities

Activity Evidence/Remarks
Aldose Reductase InhibitionPotential based on structural similarity to known inhibitors
AntibacterialRelated compounds exhibit activity against various bacterial strains
Anti-inflammatoryEvidence from animal models suggests modulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Substituents on the phenyl ring significantly alter the electronic, steric, and solubility profiles of N-(phenylsulfonyl)glycine derivatives. Below is a comparative analysis:

Table 1: Key Structural and Theoretical Properties of Selected Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (Theoretical/Reported) Reference
N-(4-Iodophenyl)-N-(phenylsulfonyl)glycine 4-Iodo C₁₄H₁₂INO₄S ~425.22* Large halogen, polarizable, potential for enhanced metabolic stability Aldose reductase inhibition (inference)
N-(4-Chlorophenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycine 4-Chloro, 3,4-dimethoxy C₁₆H₁₆ClNO₆S 385.82 Electron-withdrawing (Cl) and donating (OCH₃) groups; improved solubility Not explicitly reported
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine 3-Nitro C₁₄H₁₂N₂O₆S 336.32 Strong electron-withdrawing group; increased acidity of glycine COOH Not explicitly reported
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Methyl (both rings) C₁₆H₁₇NO₄S 319.38 Electron-donating groups; higher lipophilicity Not explicitly reported
N-(5-Chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine 5-Chloro, 2-methoxy C₁₅H₁₃ClNO₅S 355.79 Steric hindrance from methoxy; potential H-bonding interactions Not explicitly reported

Physicochemical Properties

  • Synthetic Considerations: Iodination may require specialized reagents (e.g., iodine monochloride) compared to chlorination or nitration, affecting synthetic accessibility .

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